molecular formula C17H17ClN4O4S B6490961 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 891110-55-7

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Cat. No.: B6490961
CAS No.: 891110-55-7
M. Wt: 408.9 g/mol
InChI Key: MDTPCZVRKOXYGQ-UHFFFAOYSA-N
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Description

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea features a urea backbone linking two distinct moieties:

  • A pyrrolidin-5-one ring substituted with a 4-chlorophenyl group, introducing hydrophobicity and halogen-mediated interactions.

This structural design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to urea-based inhibitors. The sulfamoyl group (-SO₂NH₂) enhances solubility compared to purely hydrophobic analogs, while the 4-chlorophenyl moiety may improve target affinity through van der Waals interactions .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPCZVRKOXYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features include a pyrrolidinone ring and urea functional group, which are known to contribute to various biological interactions. This article provides an in-depth examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O3C_{17}H_{16}ClN_{3}O_{3}, with a molecular weight of approximately 365.78 g/mol. The presence of both 4-chlorophenyl and sulfamoyl groups enhances its potential for interaction with biological targets.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring followed by the introduction of the urea moiety. Automated reactors and continuous flow systems can be employed to optimize yield and efficiency during synthesis.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. For instance, derivatives similar to this compound were evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that compounds with structural similarities exhibited potent inhibitory effects, with IC50 values in the micromolar range, comparable to established anticancer agents like sorafenib .

CompoundCell LineIC50 (μM)
This compound A5492.39 ± 0.10
Similar Derivative HCT-1163.90 ± 0.33
Sorafenib A5492.12 ± 0.18
Sorafenib HCT-1162.25 ± 0.71

These findings suggest that this compound may act as a potential BRAF inhibitor, influencing critical pathways in cancer cell proliferation and survival .

Enzyme Inhibition

In addition to its anticancer properties, the compound has shown promise as an enzyme inhibitor. Studies indicate that it may inhibit urease activity, which is crucial in various pathological conditions, including urinary tract infections and gastric disorders . The structure allows for effective binding to the active sites of target enzymes.

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Binding : The compound likely interacts with specific receptors or enzymes, modulating their activity.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : There is evidence suggesting that it promotes apoptosis in malignant cells through intrinsic pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • A study on a related urea derivative demonstrated significant tumor reduction in animal models when administered at specific dosages.
  • Clinical trials involving structurally related compounds have reported favorable outcomes in patients with advanced cancers, indicating a potential therapeutic role for this class of molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound C₁₇H₁₅ClN₄O₄S 422.8* 4-Sulfamoylphenyl, 4-chlorophenyl High solubility, potential enzyme inhibition
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea C₂₀H₂₂ClN₃O₄ 403.9 Dimethoxyphenyl, methylpyrrolidinone Reduced solubility due to methoxy groups
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea C₂₁H₂₀ClN₃O₅ 453.9* Benzodioxin-methyl Enhanced lipophilicity, CNS penetration potential
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) C₁₆H₁₃ClO 256.7 Chlorophenyl, tolyl-enone Cytotoxic activity (IC₅₀: 12.4 μM)
3,3-Dimethyl-1-(4-sulfamoylphenyl)urea C₉H₁₃N₃O₃S 267.3 Sulfamoylphenyl, dimethyl Moderate solubility, low cytotoxicity

*Calculated molecular weights based on formulas.

Key Findings:

Substituent Effects on Solubility: The target compound’s 4-sulfamoylphenyl group confers higher aqueous solubility compared to the dimethoxy-substituted analog in , which is more lipophilic due to its methoxy groups .

Halogen Influence on Bioactivity: Halogenated analogs, such as the enone derivative C1 (), demonstrate cytotoxic activity (IC₅₀: 12.4 μM), highlighting the role of the 4-chlorophenyl group in disrupting cellular targets . The target compound’s urea scaffold may redirect this activity toward enzyme inhibition rather than direct cytotoxicity.

Urea Backbone Modifications: Replacing the sulfamoyl group with a benzodioxin () increases molecular weight by ~30 Da and alters pharmacokinetic profiles, favoring tissue distribution over renal clearance .

Research Implications

  • Medicinal Chemistry : The target compound’s balance of solubility and hydrophobicity makes it a candidate for optimizing enzyme inhibitors (e.g., carbonic anhydrase, kinases) where urea motifs are prevalent.
  • Toxicology: The cytotoxicity of halogenated enones () suggests caution in structural modifications to avoid off-target effects .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the isocyanate intermediate .
  • For scale-up, consider continuous flow reactors to enhance yield and reproducibility .

Advanced: How can structural analogs of this compound guide SAR (Structure-Activity Relationship) studies for enzyme inhibition?

Answer:
Key strategies include:

  • Functional Group Replacement : Compare analogs with modifications to the sulfamoylphenyl (e.g., acetylphenyl in ) or chlorophenyl groups (e.g., fluorophenyl in ) to assess binding affinity changes .
  • Bioisosteric Substitution : Replace the urea moiety with thiourea or carbamate to evaluate metabolic stability .
  • Case Study : Analog 1-(4-chlorophenyl)-3-(2-methyl-1H-indol-5-yl)urea () lacks the pyrrolidinone ring but retains urea linkage, enabling comparison of ring contributions to activity.

Q. Methodological Tools :

  • Molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes.
  • Kinetic assays (e.g., IC₅₀ determination) to quantify inhibitory potency .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–8.5 ppm for NH protons) and aromatic substituents .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidinone ring .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 column (e.g., 70:30 MeOH/H₂O) to assess purity (>95%) .
  • Mass Spectrometry (MS) :
    • ESI-MS to verify molecular weight (expected: ~435 g/mol based on C₁₇H₁₅ClN₄O₄S) .

Advanced: How should researchers address contradictory data in biological activity across assay systems (e.g., enzyme inhibition vs. cellular assays)?

Answer:
Stepwise Validation :

Orthogonal Assays : Confirm enzyme inhibition via both fluorometric (e.g., fluorescence polarization) and colorimetric (e.g., absorbance-based) methods .

Cellular Uptake Studies : Use LC-MS to quantify intracellular compound levels, ruling out permeability issues .

Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Case Study : highlights discrepancies in antibacterial vs. anticancer activity for analogs, suggesting target selectivity varies with substituent electronegativity.

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolysis : The urea bond may degrade in acidic/alkaline conditions (e.g., simulated gastric fluid). Monitor via stability studies (HPLC) .
  • Oxidative Metabolism : Cytochrome P450-mediated oxidation of the pyrrolidinone ring (e.g., liver microsome assays) .
  • Photodegradation : UV-Vis spectroscopy to assess stability under light exposure (λmax ~270–300 nm) .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME to optimize logP (<5) and topological polar surface area (TPSA >90 Ų) for blood-brain barrier penetration .
  • MD Simulations : Analyze binding kinetics (e.g., residence time) with target enzymes using GROMACS .
  • QSAR Modeling : Train models on datasets from analogs (e.g., ) to predict solubility and metabolic clearance .

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